molecular formula C13H9F3O3 B11851771 1-(Trifluoromethoxy)naphthalene-7-acetic acid

1-(Trifluoromethoxy)naphthalene-7-acetic acid

Cat. No.: B11851771
M. Wt: 270.20 g/mol
InChI Key: VUFPOWYTNUVVNY-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-7-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-7-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethoxy group and acetic acid moiety can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be utilized in the study of biological processes and interactions due to its unique chemical properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the acetic acid moiety may play a role in its solubility and transport within biological environments. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-3-1-2-9-5-4-8(6-10(9)11)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI Key

VUFPOWYTNUVVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)(F)F

Origin of Product

United States

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